2-azido-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-azido-N-[2-(trifluoromethyl)phenyl]acetamide: is an organic compound with the molecular formula C₉H₇F₃N₄O and a molecular weight of 244.17 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of an azido group and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-azido-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)aniline.
Acetylation: The 2-(trifluoromethyl)aniline is acetylated to form N-[2-(trifluoromethyl)phenyl]acetamide.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
2-azido-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve copper(I) catalysts and mild heating.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-azido-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Proteomics Research: Used as a biochemical tool for studying protein interactions and modifications.
Organic Synthesis: Serves as a precursor for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-azido-N-[2-(trifluoromethyl)phenyl]acetamide involves its ability to participate in cycloaddition and substitution reactions. The azido group is highly reactive and can form covalent bonds with various molecular targets, facilitating the formation of new chemical entities . This reactivity is harnessed in proteomics research to label and study proteins .
Comparison with Similar Compounds
2-azidoacetamide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
N-[2-(trifluoromethyl)phenyl]acetamide: Lacks the azido group, limiting its use in cycloaddition reactions.
Uniqueness:
Properties
IUPAC Name |
2-azido-N-[2-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-3-1-2-4-7(6)15-8(17)5-14-16-13/h1-4H,5H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMUJVOUBDZDAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234223 | |
Record name | Acetamide, 2-azido-N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1325305-95-0 | |
Record name | Acetamide, 2-azido-N-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1325305-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-azido-N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.